N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
The compound N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide features a 1,3,4-thiadiazole core substituted at position 5 with a (4-fluorophenyl)methylsulfonyl group and at position 2 with a 4-methoxybenzamide moiety.
Properties
Molecular Formula |
C17H14FN3O4S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H14FN3O4S2/c1-25-14-8-4-12(5-9-14)15(22)19-16-20-21-17(26-16)27(23,24)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
WDZDGAJYHNDUDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenylmethylsulfone with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Substitutions
Key Observations :
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in the target compound) increase metabolic stability and electron withdrawal compared to sulfanyl groups (e.g., in ), which may enhance membrane permeability .
- Fluorophenyl vs. Trifluoromethyl : Fluorophenyl groups (target compound) improve lipophilicity and bioavailability, while trifluoromethyl (Flufenacet) enhances herbicidal potency due to stronger electron withdrawal .
Herbicidal Activity: Flufenacet as a Benchmark
Flufenacet (IUPAC: N-(4-fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) is a potent herbicide with a 1,3,4-thiadiazole core. Its mode of action involves inhibition of very-long-chain fatty acid (VLCFA) elongation in plants. Comparative
| Parameter | Flufenacet | Target Compound |
|---|---|---|
| Core Structure | 1,3,4-Thiadiazol-2-yloxy acetamide | 1,3,4-Thiadiazol-2-yl benzamide |
| Substituents | Trifluoromethyl at C5 | (4-Fluorophenyl)methylsulfonyl at C5 |
| Bioactivity | IC50 (Weed Growth): 0.1–1.0 ppm | Not reported; predicted moderate |
| Metabolites | 4-Fluoro-N-methylethyl benzenamine | Likely sulfonic acid derivatives |
Anticancer Thiadiazole Derivatives
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit selective cytotoxicity against breast cancer (MCF7, IC50: 1.28 µg/mL). In contrast, the target compound’s benzamide group may target different pathways (e.g., kinase inhibition) due to hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
